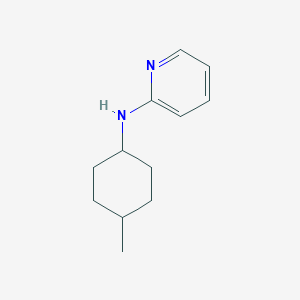
4-phenyl-N-(2,2,2-trifluoroethyl)butan-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-phenyl-N-(2,2,2-trifluoroethyl)butan-2-amine is an organic compound with the molecular formula C12H16F3N It is characterized by the presence of a phenyl group attached to a butan-2-yl chain, which is further bonded to a trifluoroethylamine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-phenyl-N-(2,2,2-trifluoroethyl)butan-2-amine typically involves the reaction of 4-phenylbutan-2-one with 2,2,2-trifluoroethylamine under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to achieve high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as the desired production volume, cost-effectiveness, and environmental considerations. The industrial production process is designed to ensure consistent quality and compliance with safety and regulatory standards.
Chemical Reactions Analysis
Types of Reactions
4-phenyl-N-(2,2,2-trifluoroethyl)butan-2-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcome.
Major Products
The major products formed from the reactions of this compound depend on the specific reaction and conditions used. For example, oxidation may yield corresponding oxides, while substitution reactions may produce a variety of substituted derivatives.
Scientific Research Applications
4-phenyl-N-(2,2,2-trifluoroethyl)butan-2-amine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is conducted to explore its potential therapeutic applications and pharmacological properties.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-phenyl-N-(2,2,2-trifluoroethyl)butan-2-amine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific context and application being studied.
Comparison with Similar Compounds
Similar Compounds
(4-Phenylbutan-2-yl)amine: Lacks the trifluoroethyl group, resulting in different chemical properties and reactivity.
(2,2,2-Trifluoroethyl)amine: Lacks the phenylbutan-2-yl group, leading to distinct applications and behavior.
4-phenyl-N-(2,2,2-trifluoroethyl)butan-2-amine derivatives: Various derivatives with modifications to the phenyl, butan-2-yl, or trifluoroethyl groups.
Uniqueness
This compound is unique due to the combination of its phenyl, butan-2-yl, and trifluoroethyl groups. This unique structure imparts specific chemical and physical properties, making it valuable for diverse applications in research and industry.
Properties
CAS No. |
1019382-63-8 |
|---|---|
Molecular Formula |
C12H16F3N |
Molecular Weight |
231.26 g/mol |
IUPAC Name |
4-phenyl-N-(2,2,2-trifluoroethyl)butan-2-amine |
InChI |
InChI=1S/C12H16F3N/c1-10(16-9-12(13,14)15)7-8-11-5-3-2-4-6-11/h2-6,10,16H,7-9H2,1H3 |
InChI Key |
SZFJWULUOSMXEK-UHFFFAOYSA-N |
SMILES |
CC(CCC1=CC=CC=C1)NCC(F)(F)F |
Canonical SMILES |
CC(CCC1=CC=CC=C1)NCC(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-chloro-N-[cyclopropyl(4-methylphenyl)methyl]acetamide](/img/structure/B1461986.png)













